![molecular formula C25H17FN2O4 B2475199 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one CAS No. 431923-51-2](/img/structure/B2475199.png)
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of heterocyclic compound, a pyrazole group, which is a type of aromatic organic compound, and a fluorophenoxy group, which is a type of ether with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromen-4-one ring, the formation of the pyrazole ring, and the introduction of the fluorophenoxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromen-4-one group would likely contribute to the rigidity of the molecule, while the pyrazole and fluorophenoxy groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. For example, the chromen-4-one group could potentially undergo reactions at the carbonyl group, while the pyrazole group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could potentially affect the compound’s reactivity and the strength of its intermolecular interactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to "3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one" have been synthesized and analyzed for their structural and photochromic properties. For instance, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have been studied, showcasing the potential of fluorinated compounds in creating photochromic and fluorescent materials (Pimenova et al., 2003).
Antimicrobial Activity
Research has also explored the antimicrobial properties of novel compounds. For example, microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in medical applications (Ashok et al., 2016).
Molecular Docking and Biological Analyses
Another study focused on the molecular docking, Hirshfeld surface, and structural analyses of novel hybrid compounds containing pyrazole and coumarin cores, indicating their potential interactions with biological targets and offering insights into their therapeutic applications (Sert et al., 2018).
Photochromic Properties
The synthesis and photochromic properties of new naphthopyrans have been examined, revealing that such compounds exhibit excellent photochromic and fluorescent properties both in solution and in solid-state, suggesting their use in material science for developing advanced photofunctional materials (Zhao et al., 2018).
Antitumoral Potential
Fluorescence studies on potential antitumoral benzothienopyran-1-ones in various environments indicated their promising application in bioimaging and therapy, due to their distinctive fluorescence properties and interactions with lipid membranes (Castanheira et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c26-21-8-4-5-9-22(21)32-24-16-31-23-12-19(10-11-20(23)25(24)29)30-15-17-13-27-28(14-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADNKLBVSKQCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

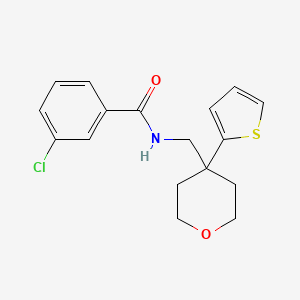
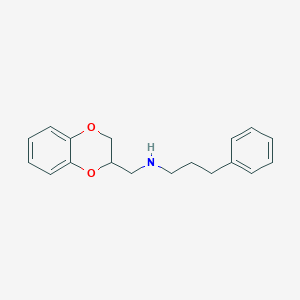
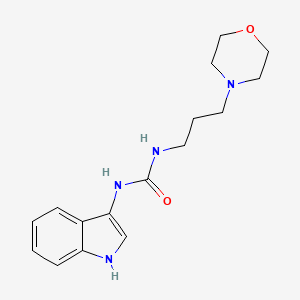

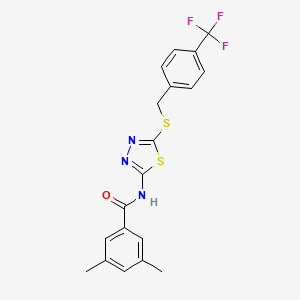
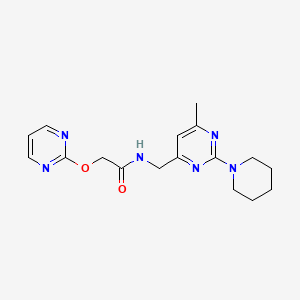
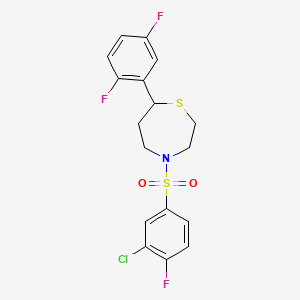
![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)
![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)
![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)
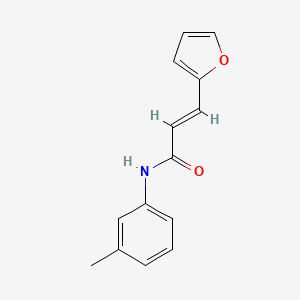
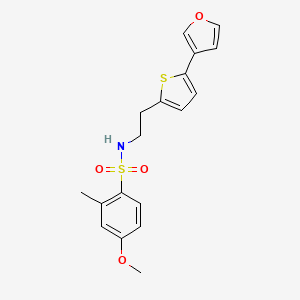
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)